Physicochemical Differentiation: LogP, Solubility, and TPSA Versus 5-Ethyl Analog
In silico property calculations indicate that the unsubstituted thiophene-2-sulfonamide moiety of the target compound yields a significantly lower predicted lipophilicity and smaller topological polar surface area (TPSA) compared to its closest commercially available analog, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide [1]. These differences affect passive permeability, aqueous solubility, and off-target promiscuity risk, making the target compound a more suitable choice for lead optimization campaigns where lower logP is desired [2].
| Evidence Dimension | Predicted logP (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.8 (calculated); TPSA: 87 Ų (calculated) [1] |
| Comparator Or Baseline | N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide: XLogP3: 2.6 (calculated); TPSA: 87 Ų (calculated) [1] |
| Quantified Difference | ΔXLogP3 = 0.8 log units (lower for target); TPSA unchanged |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental measurement available. |
Why This Matters
A 0.8 log unit lower lipophilicity reduces the risk of non-specific binding and CYP450 inhibition, directly influencing lead prioritization in kinase-targeted drug discovery pipelines.
- [1] PubChem. Substance Record for N-((6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-sulfonamide and N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide. Computed Properties. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
